Propanoic acid, 3-(4-methylphenoxy)-, 4-formyl-2-methoxyphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-(4-methylphenoxy)-, 4-formyl-2-methoxyphenyl ester is an organic compound with the molecular formula C18H18O5. This compound is characterized by the presence of a propanoic acid esterified with a 4-formyl-2-methoxyphenyl group and a 4-methylphenoxy group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(4-methylphenoxy)-, 4-formyl-2-methoxyphenyl ester typically involves the esterification of propanoic acid with 4-formyl-2-methoxyphenol in the presence of a catalyst. The reaction can be carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) can further enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the formyl group can yield the corresponding alcohol.
Substitution: The methoxy and methylphenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propanoic acid, 3-(4-methylphenoxy)-, 4-formyl-2-methoxyphenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which propanoic acid, 3-(4-methylphenoxy)-, 4-formyl-2-methoxyphenyl ester exerts its effects is primarily through its interactions with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxy and methylphenoxy groups can also influence the compound’s binding affinity and specificity for various biological targets.
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 2-methyl-, 4-methylpentyl ester
- 4-Methoxyphenylboronic acid
Uniqueness
Propanoic acid, 3-(4-methylphenoxy)-, 4-formyl-2-methoxyphenyl ester is unique due to the presence of both a formyl group and a methoxyphenyl ester moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
CAS No. |
844634-14-6 |
---|---|
Molecular Formula |
C18H18O5 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
(4-formyl-2-methoxyphenyl) 3-(4-methylphenoxy)propanoate |
InChI |
InChI=1S/C18H18O5/c1-13-3-6-15(7-4-13)22-10-9-18(20)23-16-8-5-14(12-19)11-17(16)21-2/h3-8,11-12H,9-10H2,1-2H3 |
InChI Key |
PXUMJAOHSAVTKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC(=O)OC2=C(C=C(C=C2)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.